molecular formula C20H30BNO4 B2696798 tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl)carbamate CAS No. 1338547-17-3

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No. B2696798
CAS RN: 1338547-17-3
M. Wt: 359.27
InChI Key: AQMVOVMGZAZWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl)carbamate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine, followed by the reaction of the resulting product with tert-butyl isocyanate.


Molecular Structure Analysis

The structure of this compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 309.21 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a closely related compound, has been identified as a significant intermediate for 1H-indazole derivatives. This compound was synthesized through substitution reactions and its structure confirmed by FTIR, NMR spectroscopy, MS, and X-ray diffraction. Density Functional Theory (DFT) calculations were also performed, aligning with experimental data, which showcases its importance in structural and conformational analysis (Ye et al., 2021).

Synthesis of Biologically Active Compounds

Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), a compound with significant biological activity. A rapid synthetic method for this compound was established, showcasing its critical role in medicinal chemistry (Zhao et al., 2017).

Novel Chemical Entities and Molecular Interactions

New members of the isostructural family of compounds, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, illustrate the chemical versatility of tert-butyl carbamate derivatives. These compounds form via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, contributing to the study of intermolecular interactions (Baillargeon et al., 2017).

Fluorescence and Nanoparticle Applications

Tert-butyl carbamate derivatives have also been explored for their potential in fluorescence and nanoparticle applications. For example, complexes such as (bromo)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium initiated Suzuki-Miyaura chain growth polymerization, leading to the development of bright and emission-tuned nanoparticles. This application underlines the role of tert-butyl carbamate derivatives in advanced material science (Fischer et al., 2013).

Advanced Synthesis Techniques

The tert-butyl carbamate group facilitates the Curtius rearrangement, providing a mild and efficient one-pot method for synthesizing Boc-protected amines. This technique is compatible with various substrates, including those that yield protected amino acids, demonstrating its utility in peptide synthesis and modification (Lebel & Leogane, 2005).

Safety and Hazards

This compound is classified as a combustible solid . It should be stored in a dry place and kept away from heat, flames, and sparks .

properties

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-16-11-13-8-9-15(10-14(13)12-16)21-25-19(4,5)20(6,7)26-21/h8-10,16H,11-12H2,1-7H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMVOVMGZAZWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(C3)NC(=O)OC(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.